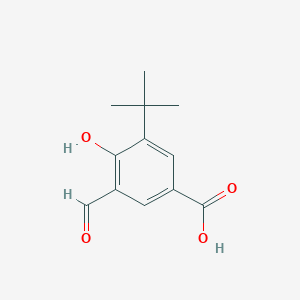

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid

Description

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic acid (CAS: 882500-52-9) is a substituted benzoic acid derivative featuring a tert-butyl group, a formyl group, and a hydroxyl group on the aromatic ring. Its molecular structure combines aromaticity with electron-withdrawing (formyl, carboxylic acid) and electron-donating (hydroxyl, tert-butyl) substituents, which influence its physicochemical properties and reactivity. This compound is commercially available at ≥95% purity and is utilized in organic synthesis, pharmaceutical intermediates, and materials science research .

Properties

IUPAC Name |

3-tert-butyl-5-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYOYAJXIRTEDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 4-hydroxybenzoic acid.

Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a base like potassium carbonate.

Formylation: The formyl group can be introduced through a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid.

Industrial Production Methods

In an industrial setting, the production of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: 3-(tert-Butyl)-5-carboxy-4-hydroxybenzoic Acid.

Reduction: 3-(tert-Butyl)-5-hydroxymethyl-4-hydroxybenzoic Acid.

Substitution: Various esters or ethers depending on the substituent introduced.

Scientific Research Applications

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.

Enzyme Inhibition: The formyl group can interact with active sites of enzymes, potentially inhibiting their activity.

Signal Transduction: The compound may modulate signal transduction pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Research Findings and Limitations

Gaps in Literature

- No peer-reviewed studies specifically addressing the biological activity or industrial applications of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic acid were identified. Current knowledge relies on structural extrapolation and supplier data .

Biological Activity

3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₁₂H₁₄O₄

- SMILES : CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O

- CAS Number : 882500-52-9

The presence of a tert-butyl group contributes to steric hindrance, while the formyl and hydroxy groups provide sites for further chemical modifications, enhancing its reactivity and potential biological applications.

The biological activity of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid can be attributed to several mechanisms:

- Antioxidant Activity : Similar compounds have demonstrated the ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. The tert-butyl group may enhance the stability of radical intermediates formed during these reactions.

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens. It is hypothesized that the hydroxyl group plays a critical role in disrupting microbial cell membranes.

Antioxidant Activity

A study investigating the antioxidant properties of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid found that it effectively reduced oxidative damage in cellular models. The compound was shown to inhibit lipid peroxidation and increase the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.

Antimicrobial Activity

In vitro tests have demonstrated that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested. Notably, it showed enhanced efficacy against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antioxidant Efficacy

In a controlled experiment, cells treated with varying concentrations of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid exhibited reduced levels of reactive oxygen species (ROS). The study concluded that the compound could serve as a potential therapeutic agent for conditions associated with oxidative stress, such as neurodegenerative diseases.

Case Study 2: Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. It was applied to infected wounds in a cohort of patients with chronic wounds. Results indicated a significant reduction in bacterial load after treatment with a topical formulation containing 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid, highlighting its potential as an effective antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid | Tert-butyl, formyl, hydroxy groups | Antioxidant, antimicrobial |

| Butylated Hydroxyanisole (BHA) | Similar antioxidant properties | Widely used as a food preservative |

| Tert-butylhydroquinone (TBHQ) | Antioxidant properties | Neuroprotective effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.